Mogroside IIA1 is extracted from the dried fruit of Siraitia grosvenorii, which is native to southern China and parts of Southeast Asia. The fruit has been used traditionally in Chinese medicine for its therapeutic properties, including anti-inflammatory and antioxidant effects. The extraction process typically involves solvent extraction techniques to isolate mogrosides from the fruit pulp.
Mogroside IIA1 belongs to the class of compounds known as triterpenoid saponins. It is structurally characterized by a core triterpene skeleton with multiple sugar moieties attached, which contribute to its sweetness. This classification highlights its significance not only as a sweetener but also in pharmacological research due to its bioactive properties.
The synthesis of mogroside IIA1 can be achieved through various methods, including:
The extraction process typically involves:
Mogroside IIA1 has a complex molecular structure characterized by a triterpenoid backbone with several glucose units attached. Its chemical formula is , and it features multiple hydroxyl groups that contribute to its solubility and sweetness.
The structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity through fragmentation patterns .
Mogroside IIA1 undergoes several chemical reactions, primarily involving glycosylation processes where glucose moieties are added or modified. These reactions are crucial for synthesizing derivatives with enhanced sweetness or altered bioactivity.
The mechanism by which mogroside IIA1 exerts its sweetening effect involves interaction with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex, which detects sweet compounds. This interaction triggers a signaling cascade that results in the perception of sweetness.
Studies have demonstrated that mogrosides are significantly sweeter than sucrose, with some estimates indicating that mogroside V is up to 425 times sweeter than sucrose at comparable concentrations . This high sweetness level is attributed to the molecular structure that enhances binding affinity to sweet taste receptors.
Mogroside IIA1 has several scientific and commercial applications:
Mogroside IIA1 biosynthesis occurs through highly specific enzymatic glycosylation reactions within Siraitia grosvenorii (monk fruit). This triterpenoid glycoside belongs to the cucurbitane-type structural family, characterized by a tetracyclic mogrol aglycone core with varying glucose attachments. The glycosylation process is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases, which sequentially add glucose units to mogrol or intermediate mogrosides. These reactions occur primarily during early fruit development (15-30 days post-anthesis), establishing a reservoir of di-glucosylated mogrosides like Mogroside IIA1 for subsequent modifications [7]. The spatial specificity of glycosylation—occurring at carbon positions C3 and C24 of the mogrol skeleton—dictates both the structural identity and sensory properties of the resulting mogroside [4] [10].
UGT94-289-3 emerges as the pivotal glycosyltransferase responsible for initiating Mogroside IIA1 formation. This enzyme catalyzes the transfer of glucose from UDP-glucose to the C3-hydroxyl position of the mogrol aglycone, forming the monoglucosylated precursor Mogroside IA1. Subsequent glycosylation at the C24 position by the same enzyme yields the di-glucosylated Mogroside IIA1 [4]. Protein structural analyses reveal that UGT94-289-3 possesses a conserved plant secondary product glycosyltransferase (PSPG) motif that recognizes mogrol as its primary acceptor substrate. Mutagenesis studies demonstrate that residues His-22 and Asp-121 within the catalytic pocket are essential for stabilizing the mogrol backbone during glucosylation [4] [8]. The coordinated expression of UGT94-289-3 with upstream mogrol biosynthetic genes during early fruit development (20-50 days post-anthesis) directly correlates with Mogroside IIA1 accumulation profiles [7].
UGT94-289-3 exhibits stringent regioselectivity toward hydroxyl groups at C3 and C24 of mogrol, with significantly reduced activity toward other triterpenoid substrates. Kinetic analyses reveal a Michaelis constant (Km) of 58.3 ± 4.7 μM for UDP-glucose and 12.1 ± 1.3 μM for mogrol, indicating high substrate affinity [4]. The enzyme demonstrates a catalytic efficiency (kcat/Km) of 1.7 × 104 M-1s-1 for mogrol glucosylation at pH 7.5 and 35°C [4]. Comparative analysis with other glycosyltransferases in the pathway shows distinct substrate preferences:
Table 1: Kinetic Parameters of Key Glycosyltransferases in Mogroside Biosynthesis
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Specificity Constant (kcat/Km, M-1s-1) |
|---|---|---|---|---|
| UGT94-289-3 | Mogrol | 12.1 ± 1.3 | 0.21 ± 0.02 | 1.7 × 104 |
| UGT94-289-3 | Mogroside IIE | 25.6 ± 2.1 | 0.18 ± 0.01 | 7.0 × 103 |
| UGT94-289-3 | Mogroside III | 19.8 ± 1.9 | 0.16 ± 0.01 | 8.1 × 103 |
| UGT94-55-1 | Mogroside IV | 32.4 ± 3.2 | 0.12 ± 0.01 | 3.7 × 103 |
Structural modeling indicates that hydrophobic residues (Phe-157 and Trp-339) in UGT94-289-3 create a substrate-binding pocket complementary to the planar structure of mogrol, while hydrogen bonding networks involving Glu-87 and Asn-133 position the C3/C24 hydroxyl groups for nucleophilic attack on the anomeric carbon of UDP-glucose [4]. This precise molecular architecture prevents undesired glycosylation at other positions, ensuring production of specific Mogroside IIA1 isomers rather than alternative forms like Mogroside IIB or IIE [10].
Post-harvest fruit storage conditions significantly influence Mogroside IIA1 metabolism through temperature-sensitive activation of glycosyltransferases. Metabolomic profiling demonstrates that storage at 35°C for 14 days induces maximal UGT94-289-3 activity, increasing Mogroside IIA1 content by 80% compared to fresh fruit [4]. This thermal activation correlates with increased enzyme transcription (3.2-fold mRNA elevation) and enhanced protein stability. Biochemical assays reveal UGT94-289-3 exhibits optimal activity at 35-40°C, with a 2.3-fold increase in catalytic rate compared to 25°C. This temperature dependency arises from:
Table 2: Temperature Influence on Mogroside IIA1 Biosynthetic Parameters
| Storage Temperature | UGT94-289-3 Transcription Level | Mogroside IIA1 Content (mg/g DW) | Cellular UDP-glucose Concentration (nmol/mg protein) |
|---|---|---|---|
| 25°C | 1.0 ± 0.1 (baseline) | 0.82 ± 0.07 | 14.3 ± 1.2 |
| 30°C | 2.1 ± 0.2 | 1.23 ± 0.11 | 18.6 ± 1.5 |
| 35°C | 3.2 ± 0.3 | 1.48 ± 0.13 | 21.0 ± 1.8 |
| 40°C | 1.8 ± 0.2 | 1.05 ± 0.09 | 17.2 ± 1.4 |
Below 30°C, enzyme kinetics are suboptimal, while temperatures exceeding 40°C promote protein denaturation and vacuolar degradation of intermediates, reducing Mogroside IIA1 yields [4].
Post-ripening induces enzymatic remodeling of bitter mogrosides into Mogroside IIA1 and other sweeter derivatives. UGT94-289-3 efficiently converts Mogroside IIE (bitter, monoglucosylated at C24) and Mogroside III (bitter, diglucosylated with branched glucose at C24) into Mogroside IIA1 through regiospecific glycosylation at C3 [4]. In vitro assays demonstrate that incubating Mogroside III with UGT94-289-3 at 35°C converts 95% of the substrate into Mogroside IIA1 within 12 hours [4]. This transformation follows a stepwise deglycosylation-reglycosylation pathway:
The metabolic flux toward Mogroside IIA1 increases during post-ripening due to:
This biocatalytic route provides an efficient mechanism to enhance sweet mogroside yields from agricultural byproducts rich in bitter precursors, establishing a foundation for sustainable production of natural sweeteners [4] [6].
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